molecular formula C7H7I2N B3148453 2,6-Diiodo-4-methylaniline CAS No. 64662-57-3

2,6-Diiodo-4-methylaniline

Cat. No.: B3148453
CAS No.: 64662-57-3
M. Wt: 358.95 g/mol
InChI Key: LOWPBSKHRXMEPU-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-methylaniline is a chemical compound with the molecular formula C7H7I2N and a molecular weight of 358.95 g/mol. . It is characterized by the presence of two iodine atoms and a methyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Diiodo-4-methylaniline involves the iodination of p-toluidine. In a typical procedure, p-toluidine is dissolved in chloroform under a nitrogen atmosphere, and iodine is added to the solution at 0°C. The mixture is then stirred for two hours to complete the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diiodo-4-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2,6-Diiodo-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has been shown to cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for neurological studies.

    Medicine: Preliminary studies suggest its effectiveness in treating infantile seizures when administered intravenously.

    Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-Diiodo-4-methylaniline exerts its effects involves its interaction with molecular targets and pathways. For instance, its ability to cross the blood-brain barrier suggests it may interact with neurological receptors or enzymes. The exact molecular targets and pathways are still under investigation, but its iodinated structure likely plays a role in its biological activity .

Comparison with Similar Compounds

    2,6-Diiodoaniline: Similar structure but lacks the methyl group.

    4-Methylaniline: Similar structure but lacks the iodine atoms.

    2,6-Dibromo-4-methylaniline: Similar structure with bromine atoms instead of iodine.

Uniqueness: 2,6-Diiodo-4-methylaniline is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical and biological properties. The iodine atoms enhance its reactivity and potential for substitution reactions, while the methyl group influences its solubility and interaction with biological systems.

Properties

IUPAC Name

2,6-diiodo-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWPBSKHRXMEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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